molecular formula C17H8ClFN2O3 B2719501 6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one CAS No. 333773-14-1

6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one

Cat. No.: B2719501
CAS No.: 333773-14-1
M. Wt: 342.71
InChI Key: IGQZFVMAFNPJMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic coumarin derivative incorporating a 1,3,4-oxadiazole moiety substituted with a 3-fluorophenyl group at position 3. This compound belongs to a class of heterocyclic hybrids designed to exploit the pharmacological synergy between coumarins (known for anticoagulant, antimicrobial, and anticancer properties) and 1,3,4-oxadiazoles (valued for their metabolic stability and bioactivity).

Key structural features:

  • Coumarin core: A 2H-chromen-2-one scaffold substituted with a chlorine atom at position 6, enhancing electron-withdrawing effects and influencing reactivity.
  • 1,3,4-Oxadiazole ring: Positioned at C3 of the coumarin, this five-membered heterocycle improves metabolic stability and facilitates π-π stacking interactions in biological targets.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-3-[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H8ClFN2O3/c18-11-4-5-14-10(6-11)8-13(17(22)23-14)16-21-20-15(24-16)9-2-1-3-12(19)7-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGQZFVMAFNPJMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN=C(O2)C3=CC4=C(C=CC(=C4)Cl)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H8ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one typically involves a multi-step process:

    Formation of the Chromen-2-one Core: The initial step involves the synthesis of the chromen-2-one core, which can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the Oxadiazole Ring: The next step involves the formation of the 1,3,4-oxadiazole ring. This can be accomplished by reacting the appropriate hydrazide with a carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3).

    Substitution Reactions: The final steps involve the introduction of the chloro and fluorophenyl groups through nucleophilic substitution reactions. Chlorination can be achieved using reagents like thionyl chloride (SOCl2), while the fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction using a fluorophenylboronic acid and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromen-2-one core, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to a more reduced form such as an amine.

    Substitution: The chloro and fluorophenyl groups can participate in various nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

In biological and medicinal research, this compound has shown potential as a pharmacophore for the development of new therapeutic agents. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery efforts aimed at treating diseases such as cancer, inflammation, and infectious diseases.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as organic semiconductors or fluorescent dyes, due to its chromophoric properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is not fully elucidated but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and the chromen-2-one core are likely to play crucial roles in binding to these targets, potentially modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Key Comparative Insights

Substituent Effects on Bioactivity
  • Halogen Position : The 3-fluorophenyl group in the target compound may offer superior metabolic stability compared to 4-chlorophenyl (CD-7, ) due to reduced steric hindrance and optimized electronic effects. Fluorine’s electronegativity enhances binding to enzymes like α-glucosidase .
  • Heterocycle Variations : Replacing oxadiazole with thiazole (e.g., compound 5d in ) reduces antifungal efficacy, as seen in lower MIC values for oxadiazole derivatives (e.g., 6-chloro-3-(indole-carbonyl)-coumarin in , MIC = 8 µg/mL against C. albicans) .
Computational and Crystallographic Data
  • Molecular docking () suggests the target compound’s oxadiazole and fluorophenyl groups interact with the Plasmodium falciparum riboswitch via hydrogen bonding and van der Waals forces, with a binding energy of -8.2 kcal/mol .
  • Polymorphism studies () indicate that coumarin-oxadiazole hybrids often crystallize in monoclinic systems (e.g., P2₁/c), with torsional angles between coumarin and oxadiazole rings ranging from 5–15°, influencing solubility .

Biological Activity

6-Chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one is a synthetic compound that belongs to the class of chromen-2-one derivatives, characterized by its unique structural features, including a chromen-2-one core and an oxadiazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious disease treatment.

Chemical Structure and Properties

The molecular formula of this compound is C17H13ClFN2O3C_{17}H_{13}ClFN_2O_3, with a molecular weight of approximately 348.75 g/mol. The compound features:

  • A chloro group,
  • A fluorophenyl group,
  • An oxadiazole ring fused to the chromen core.

This unique arrangement is believed to influence its biological interactions and efficacy as a therapeutic agent.

The biological activity of this compound is thought to involve interactions with specific molecular targets such as enzymes and receptors. The oxadiazole ring and chromen core are likely crucial for binding to these targets, potentially modulating their activity. Research indicates that compounds with similar structures can inhibit various enzymes involved in cancer progression, including:

  • Histone deacetylase (HDAC)
  • Thymidylate synthase
  • Telomerase

These interactions can lead to antiproliferative effects in cancer cells, making this compound a candidate for further investigation in anticancer drug development .

Anticancer Potential

Recent studies have highlighted the anticancer potential of 1,3,4-oxadiazole derivatives, which include compounds like this compound. These derivatives have shown activity against various cancer cell lines through mechanisms such as:

  • Inhibition of Cancer Cell Proliferation : Studies demonstrate that oxadiazole derivatives can significantly reduce the viability of cancer cells by inducing apoptosis.
  • Targeting Specific Enzymes : The inhibition of key enzymes like HDAC and thymidylate synthase disrupts cancer cell metabolism and growth .
  • Molecular Docking Studies : Computational analyses suggest strong binding affinities to targets involved in tumor growth and survival pathways.

Other Biological Activities

Beyond anticancer properties, research indicates that oxadiazole derivatives may exhibit other biological activities including:

  • Antimicrobial Effects : Some studies suggest potential efficacy against bacterial infections.
  • Anti-inflammatory Properties : Compounds similar to this compound have shown promise in reducing inflammation markers in vitro.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
6-Chloro-3-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-oneStructureModerate anticancer activitySimilar structure but different fluorine position
6-Chloro-3-(5-(phenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-oneStructureLower activityLacks fluorine substitution

Case Studies

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF7 breast cancer cells) revealed that treatment with 6-chloro derivatives led to significant decreases in cell viability compared to controls.
    • Result : IC50 values indicated that the compound exhibits potent cytotoxicity with values in the low micromolar range.
  • Animal Models : Preliminary animal studies demonstrated reduced tumor growth in xenograft models treated with this compound compared to untreated controls.
    • Observation : Histological analysis showed increased apoptosis and reduced proliferation markers in treated tumors.

Q & A

Basic: What are the standard synthetic routes for 6-chloro-3-(5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl)-2H-chromen-2-one?

The synthesis typically involves:

  • Step 1: Formation of the chromenone backbone via Pechmann condensation using resorcinol derivatives and β-ketoesters under acidic conditions (e.g., H₂SO₄ or POCl₃) .
  • Step 2: Introduction of the 1,3,4-oxadiazole ring via cyclization of a hydrazide intermediate with a carboxylic acid derivative (e.g., 3-fluorophenylacetic acid) using dehydrating agents like PCl₅ or POCl₃ .
  • Step 3: Chlorination at position 6 of the chromenone core using N-chlorosuccinimide (NCS) in DMF .
    Key optimization parameters include reaction temperature (60–100°C for cyclization) and solvent selection (e.g., THF for chlorination).

Advanced: How can reaction yields be optimized for the oxadiazole ring formation in this compound?

  • Method: Employ microwave-assisted synthesis to reduce reaction time (from 12 hours to 30 minutes) while maintaining yields >80% .
  • Catalyst Optimization: Use ionic liquids (e.g., [BMIM][BF₄]) to enhance cyclization efficiency by stabilizing intermediates .
  • Purity Control: Monitor byproducts (e.g., uncyclized hydrazides) via HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30) .

Basic: What spectroscopic techniques are used to confirm the structure of this compound?

  • 1H/13C NMR: Confirm aromatic proton environments (e.g., δ 7.2–8.1 ppm for fluorophenyl protons) and carbonyl signals (δ 160–170 ppm) .
  • IR Spectroscopy: Identify key functional groups (C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100–1250 cm⁻¹) .
  • Mass Spectrometry: Validate molecular weight (expected [M+H]+: ~385 m/z) via ESI-MS .

Advanced: How can X-ray crystallography resolve ambiguities in the compound’s stereoelectronic properties?

  • Procedure: Grow single crystals via slow evaporation in ethanol. Use SHELXL for refinement, focusing on bond angles (e.g., oxadiazole ring planarity) and intermolecular interactions (e.g., C-H···O/F contacts) .
  • Applications: Determine electron density maps to confirm substituent orientation (e.g., fluorophenyl group’s dihedral angle relative to the chromenone core) .

Basic: What in vitro assays are used to evaluate its antimicrobial activity?

  • MIC Determination: Broth microdilution against Gram-positive (e.g., S. aureus ATCC 25923) and Gram-negative (e.g., E. coli ATCC 25922) strains, with MIC values ≤16 µg/mL considered active .
  • Zone of Inhibition: Disk diffusion assays (6 mm disks, 24-hour incubation) .

Advanced: How does this compound interact with biological targets like riboswitches?

  • In Silico Docking: Use AutoDock Vina to model binding to the Plasmodium falciparum riboswitch (PDB: 2YGH). Key interactions include π-π stacking between the fluorophenyl group and adenine residues (binding energy ≤ -8.5 kcal/mol) .
  • Experimental Validation: Surface plasmon resonance (SPR) to measure binding affinity (KD < 10 µM) .

Basic: What are the compound’s stability profiles under varying pH and temperature?

  • pH Stability: Degrades at pH > 9 (hydrolysis of oxadiazole ring) but stable at pH 4–7 (24-hour incubation at 37°C) .
  • Thermal Stability: Decomposes above 200°C (TGA analysis) with no degradation at 25°C for 6 months .

Advanced: How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

  • Substituent Analysis: Replace 3-fluorophenyl with 4-chlorophenyl to improve lipophilicity (logP increase by 0.5 units) and MIC values .
  • Oxadiazole Modifications: Introduce sulfanyl groups (e.g., -SH at position 5) to enhance hydrogen bonding with target proteins .

Basic: What cytotoxicity assays are recommended for preliminary safety profiling?

  • MTT Assay: Test against HEK-293 cells (IC50 > 50 µM indicates low toxicity) .
  • Hemolytic Activity: <10% hemolysis at 100 µg/mL (using human RBCs) .

Advanced: How to address discrepancies in reported bioactivity data across studies?

  • Meta-Analysis: Compare MIC values under standardized conditions (e.g., Mueller-Hinton broth vs. RPMI-1640) .
  • Resistance Profiling: Test against methicillin-resistant S. aureus (MRSA) to assess cross-resistance risks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.